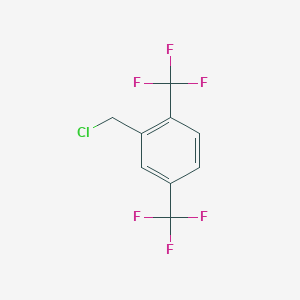

2,5-Bis(trifluoromethyl)benzyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

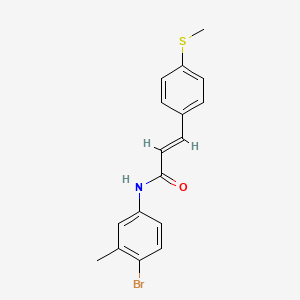

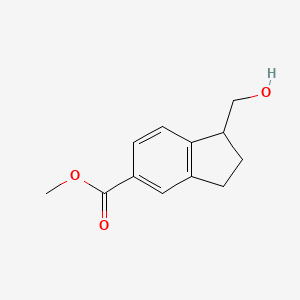

“2,5-Bis(trifluoromethyl)benzyl chloride” is a chemical compound with the molecular formula C9H5ClF6 . It is used in chemical synthesis .

Synthesis Analysis

The synthesis of “2,5-Bis(trifluoromethyl)benzyl chloride” involves chemical reactions that form the amide bond via the expulsion of a molecule of water . The reaction mixture is filtrated through a plague of Celite® to remove Pd–C, and the volatile components are evaporated in vacuo .Molecular Structure Analysis

The molecular structure of “2,5-Bis(trifluoromethyl)benzyl chloride” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

“2,5-Bis(trifluoromethyl)benzyl chloride” reacts with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene . Thermal decomposition can lead to the release of irritating gases and vapors .Physical And Chemical Properties Analysis

“2,5-Bis(trifluoromethyl)benzyl chloride” has a molecular weight of 276.56 . It is a liquid at 20°C and should be stored under inert gas . It has a boiling point of 72°C/10mmHg and a flash point of 74°C . Its refractive index is 1.43 .Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediates and Pesticides

2,5-Bis(trifluoromethyl)benzyl chloride serves as a key intermediate in the synthesis of various compounds. The compound has been utilized in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a significant drug intermediate. This synthesis process, characterized by its economic value and simplicity, involves steps such as bromination, carboxylation, and chlorination (Zhou, 2006). Moreover, it has been employed in the creation of novel pesticides like Bistrifluron, showcasing a method that is deemed feasible for industrial production (Liu, 2015).

Advancements in Polymer Science

The compound has also contributed to advancements in polymer science. Novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions have been synthesized using derivatives of 2,5-bis(trifluoromethyl)benzyl chloride. These membranes exhibit increased water permeability and efficient dye rejection, underscoring the compound's role in enhancing membrane-based separation technologies (Yang et al., 2012).

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, 2,5-bis(trifluoromethyl)benzyl chloride has been instrumental in generating fluorous catalysts like 3,5-bis(n-perfluorooctyl)benzyltriethylammonium bromide (F-TEBA), which have shown efficacy in solid-liquid phase-transfer catalysis (SL-PTC) reactions. These catalysts are distinguished by their hydrophobic and lipophobic nature, allowing for quick recovery and reuse without loss of activity (Pozzi et al., 2009). Additionally, the compound has been used in the palladium-catalyzed Suzuki–Miyaura coupling, indicating its versatility in facilitating various types of chemical reactions (Song et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that similar compounds can target the respiratory system .

Result of Action

It’s known that similar compounds can cause severe skin burns and eye damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl chloride. For instance, it’s recommended to store the compound in a cool, dark place under inert gas to avoid moisture sensitivity . Also, it should be handled in a well-ventilated area or a chemical fume hood .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,4-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRNXRHGNOIVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)benzyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2919839.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)